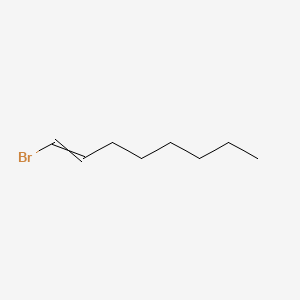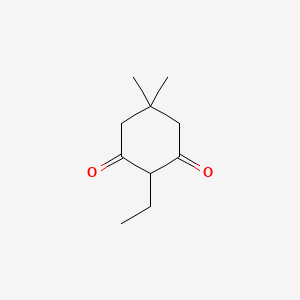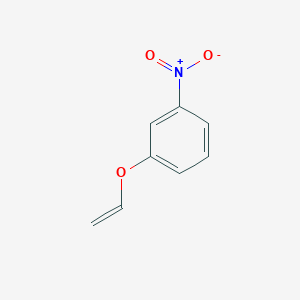
1-(Ethenyloxy)-3-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Ethenyloxy)-3-nitrobenzene is an organic compound characterized by the presence of an ethenyloxy group attached to a benzene ring substituted with a nitro group
Vorbereitungsmethoden
The synthesis of 1-(Ethenyloxy)-3-nitrobenzene typically involves the reaction of 3-nitrophenol with an appropriate ethenylating agent under controlled conditions. One common method is the reaction of 3-nitrophenol with vinyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and more efficient reaction conditions may be employed to enhance the production process.
Analyse Chemischer Reaktionen
1-(Ethenyloxy)-3-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ethenyloxy group can be hydrogenated to form 1-(Ethoxy)-3-nitrobenzene.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Major products formed from these reactions include 1-(Ethoxy)-3-nitrobenzene and various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(Ethenyloxy)-3-nitrobenzene has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in studies involving aromatic substitution reactions.
Biology: The compound’s derivatives may have potential as bioactive molecules, useful in the development of pharmaceuticals or agrochemicals.
Medicine: Research into its derivatives could lead to the discovery of new drugs with specific biological activities.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(Ethenyloxy)-3-nitrobenzene and its derivatives depends on the specific application. In general, the nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The ethenyloxy group may also participate in reactions that modify the compound’s activity or stability. Molecular targets and pathways involved include enzymes that catalyze reduction reactions and cellular components that interact with the compound’s reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
1-(Ethenyloxy)-3-nitrobenzene can be compared with other nitrobenzene derivatives such as 1-(Methoxy)-3-nitrobenzene and 1-(Ethoxy)-3-nitrobenzene. These compounds share similar chemical properties but differ in their substituents, which can influence their reactivity and applications. The presence of the ethenyloxy group in this compound provides unique reactivity patterns and potential for further functionalization compared to its analogs.
Similar compounds include:
- 1-(Methoxy)-3-nitrobenzene
- 1-(Ethoxy)-3-nitrobenzene
- 1-(Propoxy)-3-nitrobenzene
These compounds highlight the versatility of nitrobenzene derivatives and their potential for diverse applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
1441-07-2 |
|---|---|
Molekularformel |
C8H7NO3 |
Molekulargewicht |
165.15 g/mol |
IUPAC-Name |
1-ethenoxy-3-nitrobenzene |
InChI |
InChI=1S/C8H7NO3/c1-2-12-8-5-3-4-7(6-8)9(10)11/h2-6H,1H2 |
InChI-Schlüssel |
AFQSAMFXXRPMLP-UHFFFAOYSA-N |
Kanonische SMILES |
C=COC1=CC=CC(=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


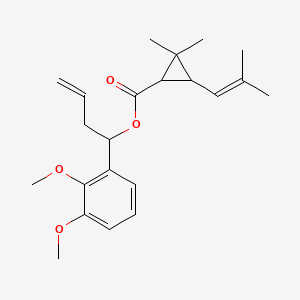
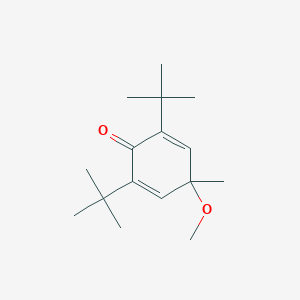
![1,1',7,7,7',7'-Hexamethyl[2,2'-bi(bicyclo[2.2.1]heptane)]-2,2'-diol](/img/structure/B14741057.png)
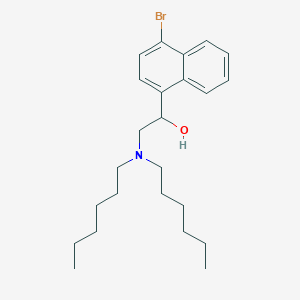

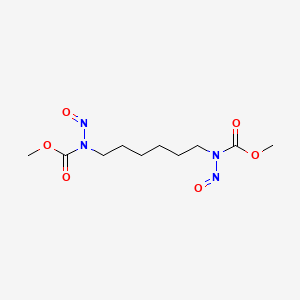
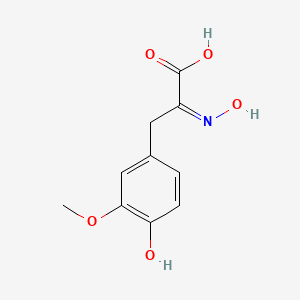
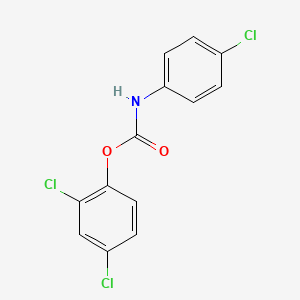
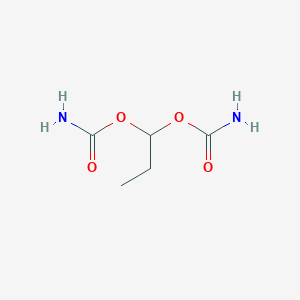
![1H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrido[3,4,5-gh]perimidine-1,3,13(2H)-trione](/img/structure/B14741093.png)


